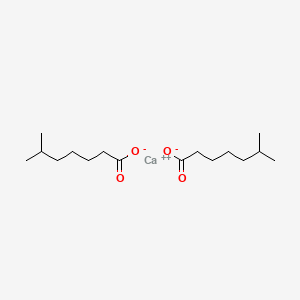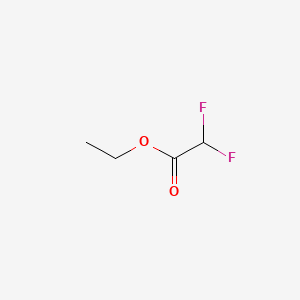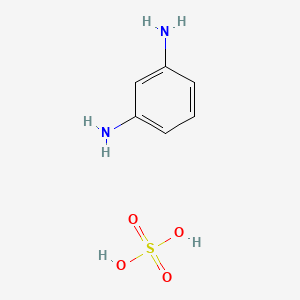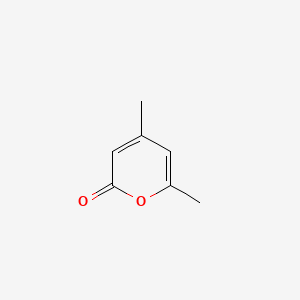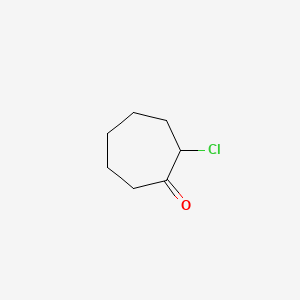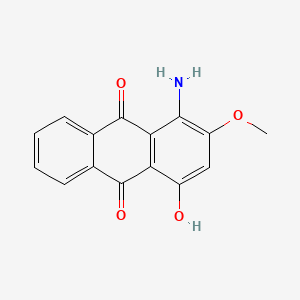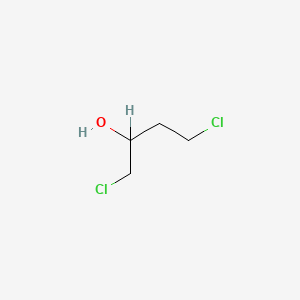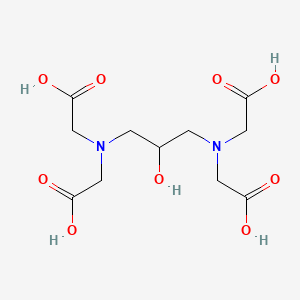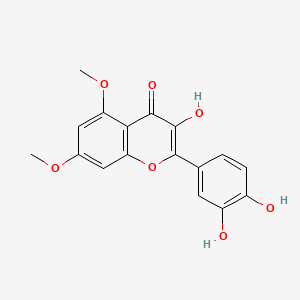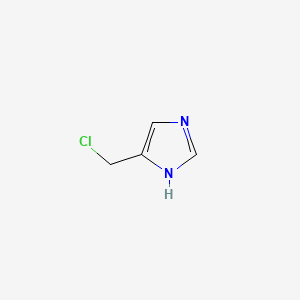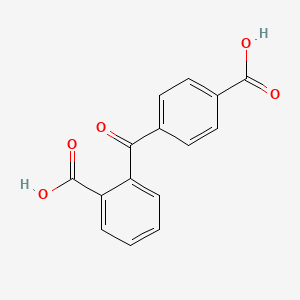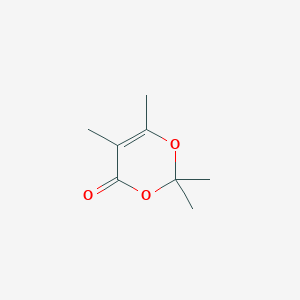
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Übersicht
Beschreibung
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is an organic compound with the molecular formula C8H12O3. It is a colorless to yellow liquid that is sensitive to air and heat. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of β-dicarbonyl compounds .
Wirkmechanismus
Target of Action
The primary targets of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one are aliphatic and aromatic alcohols, amines, and thiols . This compound is used as a reactant for the synthesis of acetoacetic esters from these targets .
Mode of Action
This compound: interacts with its targets through acetoacetylation . This process involves the addition of an acetoacetyl group to the target molecule, altering its structure and function.
Biochemical Pathways
The acetoacetylation process facilitated by This compound affects various biochemical pathways. The addition of the acetoacetyl group can lead to the formation of β-dicarbonyl compounds , which are involved in numerous biochemical reactions and pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Its chemical properties such as its molecular weight (15618) and its liquid state at room temperature suggest that it may have good bioavailability .
Result of Action
The acetoacetylation of target molecules by This compound results in the formation of acetoacetic esters . These esters can then participate in further reactions, leading to a variety of molecular and cellular effects.
Action Environment
The action of This compound can be influenced by environmental factors. For instance, it should be stored under inert gas and away from heat to maintain its stability . The compound’s reactivity and efficacy may also be affected by the pH and temperature of its environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diketene+Acetone→this compound
The reaction is usually conducted at a low temperature to prevent decomposition and to maximize yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where diketene and acetone are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of β-dicarbonyl compounds, which are important intermediates in organic synthesis
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but has different reactivity and applications.
Acetoacetic ester: Another related compound used in the synthesis of β-dicarbonyl compounds.
Uniqueness
This compound is unique due to its stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2,2,5,6-tetramethyl-1,3-dioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPEQVPVAXLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(OC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336981 | |
| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87769-39-9 | |
| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


